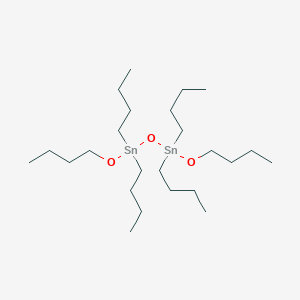

1,3-Dibutoxy-1,1,3,3-tetrabutyldistannoxane

Cat. No. B8478466

Key on ui cas rn:

34833-46-0

M. Wt: 628.1 g/mol

InChI Key: USQMVHZTNFOLOZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07541482B2

Procedure details

A feed pump was used to start feeding the starting material 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane prepared in the same manner as in Example 12 from supply line 110 at 4,600 g/Hr and the reactant 1-butanol (manufactured by Wako Pure Chemical Industries Ltd., Japan, industrial product) from alcohol supply line 111 at 22,000 g/Hr. The holding time in the reactor was 6 minutes. The liquid temperature inside the reactor was adjusted to 120° C. Continuous supply was continued in this state for 2 hours, after which the pressure in the system reached a steady state. Low boiling point components flowed through the low boiling point component recovery line 116 for liquefaction at the condenser 117, and were thereby recovered from the liquid-phase recovery line 120 at 18,000 g/Hr. Furthermore, from the reactor lower portion 115, a dibutyltin alkoxide-containing component was recovered at 8,600 g/Hr from the extraction line 121. Analysis of the recovered liquid showed that, using dibutyltin oxide as a reference, the liquid contained a dibutyltin alkoxide consisting of a yield of about 34.2% dibutyl-di(butyloxy)tin and 65.7% of 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane. Tributyltin butoxide had a yield of 0.015%. Meanwhile, the liquid recovered from the liquid-phase recovery line 120 was transparent and contained 2,000 ppm of moisture. The dehydration rate in the reactor was 2.5 mol/Hr, which was greater than the value 0.0061 mol/Hr calculated from expression (16).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

34.2%

Identifiers

|

REACTION_CXSMILES

|

C([Sn](CCCC)(OCCCC)[O:6][Sn:7]([CH2:17][CH2:18][CH2:19][CH3:20])([CH2:13][CH2:14][CH2:15][CH3:16])[O:8][CH2:9][CH2:10][CH2:11][CH3:12])CCC>C(O)CCC>[CH2:17]([Sn:7]([CH2:13][CH2:14][CH2:15][CH3:16])([O:6][CH2:9][CH2:10][CH2:11][CH3:12])[O:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:18][CH2:19][CH3:20]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Sn](O[Sn](OCCCC)(CCCC)CCCC)(OCCCC)CCCC

|

Step Two

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Sn](O[Sn](OCCCC)(CCCC)CCCC)(OCCCC)CCCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(CCC)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared in the same manner as in Example 12 from supply line 110 at 4,600 g/Hr

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was adjusted to 120° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Continuous supply was continued in this state for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were thereby recovered from the liquid-phase recovery line 120 at 18,000 g/Hr

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Furthermore, from the reactor lower portion 115, a dibutyltin alkoxide-containing component

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recovered at 8,600 g/Hr from the extraction line 121

|

Outcomes

Product

Details

Reaction Time |

6 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)[Sn](OCCCC)(OCCCC)CCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 34.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |